molecular formula C14H21NO3 B8774245 3-(4-Tert-butoxycarbonylaminophenyl)propanol CAS No. 198896-23-0

3-(4-Tert-butoxycarbonylaminophenyl)propanol

Cat. No.: B8774245
CAS No.: 198896-23-0
M. Wt: 251.32 g/mol
InChI Key: VGZVDNZGYZZMCK-UHFFFAOYSA-N
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Description

3-(4-Tert-butoxycarbonylaminophenyl)propanol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

198896-23-0

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h6-9,16H,4-5,10H2,1-3H3,(H,15,17)

InChI Key

VGZVDNZGYZZMCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid (1.33 g, 5.013 mmol) and BOP reagent (2.882 g, 6.517 mmol) were mixed in THF (30 ml). DIPEA (907 mg, 7.018 mmol) was added. The mixture was stirred for 10 minutes. Sodium borohydride (246 mg, 6.517 mmol) was added. The mixture was stirred for 30 minutes more and then evaporated to dryness. Ethyl acetate and water were added into the residue. The organic phase was washed with water and brine and dried with magnesium sulfate. The solvent was evaporated and an oil mixture was obtained. Column chromatography of the oil on silica gel using ethyl acetate/heptane (10:90, then 25:75) as eluant gave the desired oil product (616 mg), yield 49%.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.882 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
907 mg
Type
reactant
Reaction Step Two
Quantity
246 mg
Type
reactant
Reaction Step Three
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
49%

Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride(l.5 M in toluene, 30.5 ml, 45.8 mmol) was added dropwise to a stirred solution of ethyl 3-(4-tert-butoxycarbonylaminophenyl)propionate (6.10 g, 20.8 mmol) in tetrahydrofuran (60 ml) at 0° C. and the mixture was stirred at 0° C. for 1 hour. 2N-hydrochloric acid was added to the mixture and the mixture was extracted with ethyl acetate. The extract was successively washed with water, saturated aqueous NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo. The residue was chromatographed on silica gel (100 g) with hexane-ethyl acetate (3:2) to give 3-(4-tert-butoxycarbonylaminophenyl)propanol as a colorless oil (2.66 g, 51%).
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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